5-Methylisothiazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylisothiazol-4-amine is an organic compound belonging to the isothiazole family, characterized by a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This compound has garnered attention due to its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure imparts significant biological activities, making it a valuable compound for research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylisothiazol-4-amine typically involves the reaction of methylisothiazolone with ammonia. The process can be summarized as follows:
Methylisothiazolone and Ammonia Reaction: Methylisothiazolone reacts with ammonia to produce 5-amino-3-methyl-isothiazole.
Hydrochloric Acid Reaction: The resulting 5-amino-3-methyl-isothiazole is then reacted with hydrochloric acid to yield this compound hydrochloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves stringent control of reaction conditions, including temperature, pressure, and reagent concentrations, to optimize the production efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methylisothiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with different functional groups replacing the amino group.
Wissenschaftliche Forschungsanwendungen
5-Methylisothiazol-4-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Methylisothiazol-4-amine primarily involves its interaction with enzymes and proteins containing thiol groups. The compound forms mixed disulfides with these thiol groups, inhibiting the activity of essential enzymes and disrupting cellular processes. This mechanism underlies its antimicrobial and antifungal properties .
Vergleich Mit ähnlichen Verbindungen
Methylisothiazolinone: Another isothiazole derivative used as a biocide and preservative.
Chloromethylisothiazolinone: Known for its antimicrobial properties and used in combination with methylisothiazolinone.
Benzisothiazolinone: Used as a preservative in various industrial applications.
Uniqueness of 5-Methylisothiazol-4-amine: this compound stands out due to its specific structural features and reactivity, which confer unique biological activities. Its ability to form stable derivatives and its effectiveness as an antimicrobial agent make it a valuable compound for diverse applications .
Eigenschaften
Molekularformel |
C4H6N2S |
---|---|
Molekulargewicht |
114.17 g/mol |
IUPAC-Name |
5-methyl-1,2-thiazol-4-amine |
InChI |
InChI=1S/C4H6N2S/c1-3-4(5)2-6-7-3/h2H,5H2,1H3 |
InChI-Schlüssel |
XFCZYYWMZRFIRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NS1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.